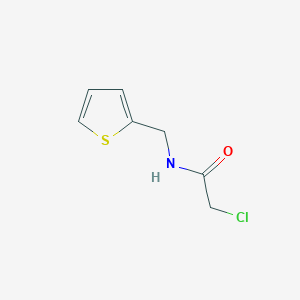

2-chloro-N-(thiophen-2-ylmethyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBIGIIQNNEGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365202 | |

| Record name | 2-chloro-N-(thiophen-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21403-27-0 | |

| Record name | 2-Chloro-N-(2-thienylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21403-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(thiophen-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-chloro-N-(thiophen-2-ylmethyl)acetamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(thiophen-2-ylmethyl)acetamide

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and establish a framework for successful, reproducible synthesis.

Strategic Overview and Reaction Principle

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. This cornerstone transformation in organic chemistry involves the acylation of a primary amine, thiophen-2-ylmethanamine, with the highly reactive acylating agent, chloroacetyl chloride.

Core Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via the addition of the nucleophilic amine to the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion as the leaving group. A non-nucleophilic base, typically triethylamine (TEA), is incorporated to act as a scavenger for the hydrochloric acid (HCl) generated in situ. This is critical as the protonated amine is no longer nucleophilic, and the presence of acid could lead to unwanted side reactions.

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Design: Materials and Methods

Reagents and Materials

Success in synthesis hinges on the quality of the starting materials. Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier Example |

| Thiophen-2-ylmethanamine | C₅H₇NS | 113.18 | ≥98% | Sigma-Aldrich |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | ≥98% | Sigma-Aldrich |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99%, Anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Sigma-Aldrich |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | ~86.18 | ACS Grade | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | Type II | - |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | - |

Equipment

-

Round-bottom flasks (two-neck preferred)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Glass column for chromatography

-

Standard laboratory glassware and consumables

-

NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for analysis

Detailed Synthesis Protocol

This protocol is based on established methods for N-acylation reactions.[1][2][3] The causality behind each step is explained to provide a self-validating framework.

Reaction Setup and Execution

-

Inert Atmosphere & Initial Dissolution: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add thiophen-2-ylmethanamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

-

Rationale: Anhydrous conditions are crucial as chloroacetyl chloride readily hydrolyzes with water. An inert atmosphere prevents side reactions with atmospheric moisture.

-

-

Base Addition: Add triethylamine (1.1 - 1.2 eq) to the stirred solution.

-

Rationale: A slight excess of TEA ensures complete neutralization of the HCl byproduct, driving the reaction to completion.

-

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

-

Rationale: The acylation reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent the formation of side products, and ensure safety.

-

-

Acyl Chloride Addition: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled, stirred amine solution over 30-45 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Rationale: Maintaining the reaction at room temperature after the initial controlled addition provides the necessary energy to ensure the reaction proceeds to completion.

-

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting amine spot indicates the reaction is complete.

Work-up and Isolation

-

Quenching: Dilute the reaction mixture with deionized water. The triethylamine hydrochloride salt will partition into the aqueous layer.

-

Rationale: This step removes the bulk of the water-soluble byproduct.

-

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Washing: Wash the organic layer sequentially with 1M HCl (optional, to remove any remaining TEA), deionized water, and finally with brine.[1][2]

-

Rationale: The acid wash removes residual base. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Rationale: MgSO₄ is an efficient drying agent that removes trace amounts of water from the organic solvent.

-

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, often an off-white or pale yellow solid, can be purified by one of the following methods:

-

Recrystallization: This is the preferred method if the crude product is relatively clean. Ethanol or a mixture of ethyl acetate and hexanes are suitable solvent systems.[1][4] The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon pure crystals of the product will form.

-

Column Chromatography: If the crude product contains significant impurities, purification via silica gel column chromatography is necessary.[2] A gradient elution starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity will effectively separate the product from impurities.

Caption: A streamlined workflow for the synthesis process.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.

| Technique | Expected Results |

| ¹H NMR | Expect characteristic signals for the thiophene ring protons, a doublet for the methylene group adjacent to the thiophene, a singlet for the methylene group adjacent to the chlorine, and a broad singlet for the amide N-H proton.[2][5] |

| ¹³C NMR | Signals corresponding to the carbonyl carbon (~165-170 ppm), the two methylene carbons, and the four distinct carbons of the thiophene ring are expected.[5] |

| FT-IR | Key stretches include a strong C=O amide band (~1650-1680 cm⁻¹), an N-H stretch (~3300 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹). |

| Mass Spec. | The mass spectrum should show a molecular ion peak [M]+ and/or [M+H]+ corresponding to the molecular weight of the product (C₇H₈ClNOS, MW: 189.66). The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable.[6] |

| Melting Point | A sharp melting point range indicates high purity of the crystalline solid.[1] |

Safety and Hazard Management

Adherence to strict safety protocols is non-negotiable. This synthesis involves hazardous materials that require careful handling in a controlled laboratory environment.[7][8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves (nitrile is a minimum).

-

Ventilation: All steps, particularly the handling of chloroacetyl chloride and dichloromethane, must be performed in a certified chemical fume hood.[9]

-

Reagent Hazards:

-

Chloroacetyl Chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Handle with extreme care.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Triethylamine (TEA): Flammable and corrosive.

-

-

Product Hazards: Chloroacetamides are classified as toxic if swallowed and may cause allergic skin reactions.[8]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

References

- CN111205266A - Synthetic method of 2-thiopheneacetic acid. Google Patents.

-

Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. PrepChem.com. Available at: [Link]

-

Gouda, M. A., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health. Available at: [Link]

-

2-chloro-n-[2-oxo-2-(thiophen-2-yl)ethyl]acetamide. PubChem. Available at: [Link]

-

Wang, B., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

-

Arslan, H., et al. (2020). 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. Available at: [Link]

-

Çankaya, N., & Flörke, U. (2018). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available at: [Link]

-

Al-Omar, M. A., & Amr, A. E. G. E. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]

-

2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem. Available at: [Link]

-

chloroacetamide. Organic Syntheses Procedure. Available at: [Link]

-

2-Chloroacetamide Safety Data Sheet. EurofinsUS.com. Available at: [Link]

-

Matiichuk, V., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Available at: [Link]

-

Preparation of 2-chloro-N-(2-hydroxyphenyl) acetamide. ResearchGate. Available at: [Link]

- US10981868B1 - Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione. Google Patents.

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 2-chloro-n-[2-oxo-2-(thiophen-2-yl)ethyl]acetamide (C8H8ClNO2S) [pubchemlite.lcsb.uni.lu]

- 7. merckmillipore.com [merckmillipore.com]

- 8. eurofinsus.com [eurofinsus.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Blueprint of 2-chloro-N-(thiophen-2-ylmethyl)acetamide: A Predictive and Interpretive Guide

Abstract

This technical guide provides an in-depth, predictive analysis of the spectral data for 2-chloro-N-(thiophen-2-ylmethyl)acetamide (CAS No. 21403-27-0). In the absence of publicly available experimental spectra, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed prediction of the compound's spectroscopic signature. This guide explains the causal relationships behind predicted spectral features, offering a reliable blueprint for the identification, characterization, and quality control of this molecule.

Introduction and Molecular Structure

This compound is a halogenated secondary amide containing a thiophene moiety. Thiophene derivatives are significant scaffolds in medicinal chemistry, known for their diverse biological activities. The chloroacetamide group is a reactive functional group often used as a building block in organic synthesis for introducing new functionalities. Accurate structural elucidation is paramount for any research or development involving this compound. This guide provides the foundational spectroscopic data, predicted from first principles and comparison with analogous structures, to facilitate its unambiguous identification.

The molecular structure, with atoms systematically numbered for NMR assignment, is presented below.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are based on the analysis of chemical environments and established substituent effects.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show five distinct signals, corresponding to the different proton environments in the molecule.

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Field-Proven Insights |

| H-N1 | ~6.5 - 7.5 | Broad Singlet | 1H | The amide proton signal is typically broad due to quadrupole coupling with the nitrogen atom and variable chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |

| H-C11' | ~7.25 | Doublet of Doublets | 1H | This proton is at the 5-position of the thiophene ring. It will be coupled to H-C10' (~5.1 Hz) and H-C9' (~1.2 Hz). |

| H-C10' | ~6.98 | Triplet (dd) | 1H | Located at the 4-position, this proton is coupled to both H-C11' (~5.1 Hz) and H-C9' (~3.6 Hz), appearing as a triplet or a doublet of doublets. |

| H-C9' | ~6.95 | Doublet of Doublets | 1H | This proton at the 3-position is coupled to H-C10' (~3.6 Hz) and H-C11' (~1.2 Hz). |

| H-C6 | ~4.65 | Doublet | 2H | The methylene protons adjacent to the amide nitrogen and the thiophene ring are deshielded. They will appear as a doublet due to coupling with the amide proton (H-N1). |

| H-C4 | ~4.10 | Singlet | 2H | The methylene protons adjacent to the carbonyl group and the chlorine atom are strongly deshielded by both electron-withdrawing groups. This signal is expected to be a sharp singlet. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum is predicted to show seven signals, corresponding to the seven unique carbon atoms in the molecule.

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Field-Proven Insights |

| C2 | ~166.0 | The amide carbonyl carbon is characteristically found in this downfield region. |

| C7' | ~140.0 | This is the quaternary carbon of the thiophene ring to which the methylene group is attached. Its chemical shift is influenced by the sulfur atom and the substituent. |

| C11' | ~127.0 | Aromatic carbon atom adjacent to the sulfur atom. |

| C10' | ~126.0 | Thiophene ring carbon. |

| C9' | ~125.0 | Thiophene ring carbon. |

| C4 | ~42.5 | The carbon of the chloromethyl group is significantly deshielded by the adjacent chlorine atom and carbonyl group. |

| C6 | ~39.0 | The methylene carbon attached to the amide nitrogen and the thiophene ring. |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Causality and Interpretation |

| ~3300 | N-H Stretch | Secondary Amide | Strong, Broad | This band is characteristic of the N-H bond in a secondary amide. Broadening is due to hydrogen bonding in the solid or concentrated state.[1][2] |

| ~3100-3000 | C-H Stretch | Thiophene Ring | Medium | Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹.[3] |

| ~2950-2850 | C-H Stretch | Methylene (-CH₂-) | Medium | Symmetric and asymmetric stretching of the C-H bonds in the two methylene groups. |

| ~1650 | C=O Stretch (Amide I) | Secondary Amide | Strong | This is one of the most intense and characteristic bands in the spectrum, corresponding to the carbonyl stretch of the amide. Its position is lower than that of a ketone due to resonance with the nitrogen lone pair.[1][4] |

| ~1550 | N-H Bend (Amide II) | Secondary Amide | Strong | This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. The Amide I and Amide II bands together are a strong indicator of a secondary amide linkage.[5] |

| ~1450-1400 | C=C Stretch | Thiophene Ring | Medium-Weak | Aromatic ring stretching vibrations. |

| ~750-650 | C-Cl Stretch | Chloroalkane | Strong | The carbon-chlorine stretching vibration is typically found in this region of the spectrum. |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Molecular Ion: The nominal molecular weight is 189 g/mol . Due to the presence of chlorine, the molecular ion will exhibit a characteristic isotopic pattern. We predict a molecular ion peak [M]⁺ at m/z = 189 and an isotope peak [M+2]⁺ at m/z = 191 with a relative intensity of approximately one-third that of the [M]⁺ peak, which is characteristic for a molecule containing one chlorine atom.

Predicted Key Fragmentation Pathways

Under electron ionization (EI), the molecule is expected to fragment via several predictable pathways, primarily involving the cleavage of the amide bond and bonds alpha to the heteroatoms and the carbonyl group.

Figure 2: Predicted major fragmentation pathways for this compound.

Table of Predicted Major Fragment Ions

| Predicted m/z | Ion Structure | Fragmentation Pathway |

| 189/191 | [C₇H₈ClNOS]⁺˙ | Molecular Ion (M⁺) |

| 97 | [C₅H₅S-CH₂]⁺ | This is expected to be the base peak, formed by the stable thienylmethyl cation resulting from cleavage of the N-C6 bond (alpha-cleavage relative to the nitrogen).[6] |

| 84 | [C₄H₄S]⁺˙ | Loss of a hydrogen atom from the thienylmethyl cation followed by rearrangement can lead to the stable thiophene radical cation. |

| 77/79 | [ClCH₂CO]⁺ | Cleavage of the amide C-N bond results in the chloroacetyl cation.[7] |

Standardized Experimental Protocols

To obtain high-quality, reproducible data for this compound, the following detailed protocols are recommended.

Workflow for Spectroscopic Analysis

Figure 3: General workflow for comprehensive spectroscopic analysis.

Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a proton frequency of at least 400 MHz. For ¹H NMR, use a spectral width of -2 to 12 ppm. For ¹³C NMR, use a spectral width of 0 to 200 ppm.

-

Data Analysis: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the proton signals and determine the multiplicities.

Protocol for IR Spectroscopy (ATR Method)

-

Sample Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

-

Data Acquisition: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact. Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups.

Protocol for Mass Spectrometry (EI Method)

-

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol) via a direct insertion probe or GC inlet into the mass spectrometer.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source, typically at 70 eV.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and its isotope pattern. Analyze the fragmentation pattern to deduce structural information and compare it with the predicted pathways.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data offers a robust benchmark for any scientist working with this compound. The provided protocols outline a clear path for experimental validation. By understanding this spectroscopic blueprint, researchers can confidently confirm the identity, purity, and structure of their synthesized or procured material, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]

-

de Souza, G. E. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21307-21316. Available at: [Link]

-

Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Department of Chemistry. Available at: [Link]

-

Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. Available at: [Link]

-

Cortes, S. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry. Available at: [Link]

-

ChemHelper. (n.d.). IR Absorption Table. Available at: [Link]

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Available at: [Link]

-

Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

Oxford Academic. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Available at: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Available at: [Link]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

The Therapeutic Potential of Thiophene-Containing Acetamides: A Technical Guide for Drug Discovery Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its significant contribution to the biological activity of a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for the phenyl ring have made it a cornerstone in the design of novel drug candidates.[1] When combined with an acetamide functionality, the resulting thiophene-containing acetamides emerge as a class of compounds with diverse and potent biological activities, spanning anti-inflammatory, anticancer, anticonvulsant, and antimicrobial applications.[4][5][6] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising compounds, offering valuable insights for researchers and drug development professionals.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammatory diseases represent a significant global health challenge, and the development of safer and more effective anti-inflammatory agents is a perpetual goal in medicinal chemistry.[4][7] Thiophene-containing compounds, including those with acetamide moieties, have demonstrated considerable potential as anti-inflammatory agents, primarily through their interaction with key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).[4][7][8]

Mechanism of Action: Inhibition of COX and LOX Enzymes

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit COX enzymes (COX-1 and COX-2), thereby blocking the production of prostaglandins, which are key mediators of inflammation.[1][9] Similarly, the inhibition of LOX enzymes curtails the production of leukotrienes, another class of inflammatory mediators.[7] Several studies have highlighted that the presence of an acetamide group on a thiophene scaffold can contribute to the inhibition of these enzymes.[4][8] The amide functionality can participate in crucial hydrogen bonding interactions within the active sites of these enzymes.

Figure 1: Simplified diagram of the arachidonic acid cascade and the inhibitory action of thiophene-acetamides.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of thiophene-containing acetamides is significantly influenced by the nature and position of substituents on both the thiophene ring and the acetamide nitrogen.

-

Substitution on the Thiophene Ring: Electron-withdrawing or electron-donating groups on the thiophene ring can modulate the electronic properties of the molecule, affecting its binding affinity to target enzymes.

-

Substitution on the Acetamide Nitrogen: The nature of the substituent on the acetamide nitrogen plays a crucial role. Aromatic or heteroaromatic rings at this position can engage in additional π-π stacking or hydrophobic interactions within the enzyme's active site, enhancing inhibitory activity. For instance, the presence of a substituted anilino moiety at the second position of the thiophene nucleus has been shown to enhance the anti-inflammatory profile.[9]

Anticancer Activity: A Multifaceted Approach

Cancer remains a leading cause of mortality worldwide, and the search for novel anticancer agents with improved efficacy and reduced side effects is a primary focus of drug discovery.[10] Thiophene derivatives, including acetamides, have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[10][11][12]

Mechanisms of Anticancer Action

The anticancer activity of thiophene-containing acetamides is often attributed to their ability to interfere with multiple cellular processes essential for tumor growth and survival. These mechanisms include:

-

Enzyme Inhibition: Certain thiophene-acetamide derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in cancer progression.[13]

-

Induction of Apoptosis: Some compounds induce programmed cell death (apoptosis) in cancer cells by triggering the activation of caspases and promoting the release of cytochrome c from mitochondria.[14]

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.[14]

Figure 2: Potential anticancer mechanisms of thiophene-acetamides.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental step in evaluating the anticancer potential of novel compounds is to assess their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, SMMC-7721) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with various concentrations of the thiophene-acetamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticonvulsant Properties: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new anticonvulsant drugs with improved efficacy and tolerability remains an important therapeutic goal. Thiophene-containing acetamides have shown promise as anticonvulsant agents, with some derivatives exhibiting significant protection in preclinical models of seizures.[15][16]

Rationale for Design

The design of thiophene-acetamide anticonvulsants is often guided by the structure-activity relationships of known antiepileptic drugs. The acetamide moiety is a key pharmacophoric feature in several existing anticonvulsants.[15] The thiophene ring can serve as a lipophilic aromatic group that may enhance blood-brain barrier penetration, a critical property for centrally acting drugs.[15]

Preclinical Evaluation: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Models

The anticonvulsant activity of thiophene-acetamide derivatives is typically evaluated in rodent models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

-

MES Test: This model is used to identify compounds that prevent the spread of seizures.

-

scPTZ Test: This test is sensitive to compounds that increase the seizure threshold.

Table 1: Representative Anticonvulsant Activity of Thiophene-Containing Compounds

| Compound | Test Model | Dose (mg/kg) | Protection (%) | Reference |

| Compound 4 | MES | 100 | 75 | [15] |

| Compound 9 | MES | 100 | 50 | [15] |

| Compound 11 | MES | 200 | 100 | [17] |

| 4-Bromophenyl acetamide derivative | PTZ-induced seizures | - | Statistically significant reduction in seizure duration and lethality | [18][19] |

Antimicrobial Potential: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a major threat to global public health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Thiophene derivatives, including those with acetamide functionalities, have demonstrated activity against a range of bacterial and fungal pathogens.[20][21][22][23]

Broad-Spectrum Activity

Thiophene-containing acetamides have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[20][24] For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has shown significant activity against yeasts like Candida glabrata and Candida krusei.[24]

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The antimicrobial efficacy of these compounds is dependent on their structural features. The nature and position of substituents on the thiophene ring and the acetamide group can influence their ability to penetrate microbial cell walls and interact with molecular targets.[25] For instance, certain thiophene benzamide derivatives have shown promising activity against drug-resistant strains of Acinetobacter baumannii and Escherichia coli.[21][23]

Conclusion and Future Directions

Thiophene-containing acetamides represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anti-inflammatory, anticancer, anticonvulsant, and antimicrobial agents warrants further investigation. Future research in this area should focus on:

-

Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in their biological effects.

-

In Vivo Efficacy and Safety: Comprehensive evaluation of promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.

The continued exploration of the chemical space around the thiophene-acetamide scaffold holds great promise for the development of novel and effective therapies for a range of human diseases.

References

-

A.S.S. de Sá, J.A.C. de Oliveira, R.O. de Moura, M.V. de Almeida, Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel). 2021 , 14(7), 692. [Link]

-

A.S.S. de Sá, J.A.C. de Oliveira, R.O. de Moura, M.V. de Almeida, Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel). 2021 , 14(7), 692. [Link]

-

A. Husain, M. S. Yar, Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016 , 31(sup3), 1-8. [Link]

-

MDPI, Thiophene-Based Compounds. Encyclopedia. 2022 . [Link]

-

K. Ohta, et al., Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin. 2021 , 69(10), 1029-1033. [Link]

-

S. Pathania, R. Narang, R. Rawal, Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. 2024 . [Link]

-

A. Drabinska, et al., Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules. 2021 , 26(11), 3326. [Link]

-

Y. Wang, et al., Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. International Journal of Nanomedicine. 2019 , 14, 239-251. [Link]

-

A.S.S. de Sá, et al., Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. 2021 . [Link]

-

S. K. Sahu, Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. 2016 , 7(3), 01-09. [Link]

-

P. Kumar, et al., Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules. 2022 , 27(19), 6601. [Link]

-

A. K. Gupta, et al., Antimicrobial potential of synthetic thiophenes Section C-Review ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. ResearchGate. 2017 . [Link]

-

S. Kumar, et al., Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry. 2020 , 102, 104085. [Link]

-

M. A. G. El-Hashash, et al., Anticancer activity of thiophene derivatives. ResearchGate. 2020 . [Link]

-

D. Fattori, et al., Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. Journal of Medicinal Chemistry. 2010 , 53(10), 4148-4165. [Link]

-

Semantic Scholar, Thiophene-based derivatives as anticancer agents: An overview on decade's work. [Link]

-

A. K. Gupta, et al., Therapeutic importance of synthetic thiophene. Journal of Saudi Chemical Society. 2017 , 21(1), 1-20. [Link]

-

R. Mishra, et al., Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. 2011 , 3(4), 38-54. [Link]

-

M. M. El-Sayed, et al., Biological Activities of Thiophenes. Encyclopedia. 2024 . [Link]

-

M. A. G. El-Hashash, et al., Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. 2022 , 7(13), 11394-11406. [Link]

-

A. Ginex, et al., Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. 2024 , 15. [Link]

-

Y. Li, et al., Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. European Journal of Medicinal Chemistry. 2022 , 227, 113919. [Link]

-

N. Seelam, et al., Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. 2019 . [Link]

-

H. Severina, et al., Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science. 2020 , 10(07), 057-065. [Link]

-

S. Pathania, et al., Thiophene Scaffold as Prospective Antimicrobial Agent: A Review. ResearchGate. 2018 . [Link]

-

M. F. Eda, et al., Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Journal of Medicinal Chemistry. 1998 , 41(14), 2537-2545. [Link]

-

M. A. G. El-Hashash, et al., Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. 2020 . [Link]

-

H. Severina, et al., Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. ResearchGate. 2020 . [Link]

-

A. Ginex, et al., Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. 2024 , 15. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Starting Materials for Novel Heterocyclic Compound Synthesis

Introduction: The Central Role of Heterocycles in Modern Science

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, form the bedrock of medicinal chemistry, materials science, and agrochemicals.[1] Their prevalence is staggering; it is estimated that over 90% of new drugs contain a heterocyclic core, a testament to their ability to present functional groups in precise three-dimensional arrangements, enabling specific interactions with biological targets like enzymes and receptors.[1] Molecules such as vitamins, nucleic acids, and alkaloids all contain these essential scaffolds.[2] The journey to a novel, biologically active molecule invariably begins with a critical decision: the choice of starting material. This guide provides an in-depth exploration of the core starting materials and foundational strategies that empower researchers to construct the complex heterocyclic architectures required for next-generation therapeutics and advanced materials.

This document eschews a rigid, templated approach. Instead, it is structured to follow a chemist's logical progression—from fundamental, versatile building blocks to advanced, strategy-driven approaches that leverage modern enabling technologies. We will delve into the causality behind experimental choices, providing not just protocols but the mechanistic reasoning that underpins them, ensuring a self-validating system of knowledge for the practicing scientist.

Part 1: The Workhorses—Dicarbonyl Compounds as Versatile Precursors

Dicarbonyl compounds, particularly those with a 1,3- or 1,4-relationship between the carbonyl groups, are arguably the most versatile and widely employed starting materials in heterocyclic synthesis. Their power lies in the dual reactivity they possess: the electrophilicity of the carbonyl carbons and the nucleophilicity of the enolizable α-carbon. This electronic dichotomy allows them to react with a vast array of binucleophiles to form a multitude of five- and six-membered rings.

The Paal-Knorr Synthesis: A Gateway to Five-Membered Aromatics

The Paal-Knorr synthesis is a cornerstone reaction that transforms 1,4-dicarbonyl compounds into furans, pyrroles, and thiophenes. The choice of reactant dictates the heteroatom incorporated into the ring, making it a highly modular and predictable method.

-

Causality of Reagent Choice: The reaction proceeds via a double condensation mechanism. An acidic catalyst promotes intramolecular cyclization and dehydration to yield a furan . The use of ammonia or a primary amine provides the nitrogen nucleophile needed to form a pyrrole .[1][3] For the synthesis of thiophenes , a sulfurizing agent such as phosphorus pentasulfide or Lawesson's reagent is required to replace the oxygen atoms with sulfur.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

-

Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add acetonylacetone (1,4-dicarbonyl, 10 mmol), aniline (10 mmol), and ethanol (30 mL).

-

Reaction: Add a catalytic amount of glacial acetic acid (0.1 mL). Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water and stir.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from ethanol to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Hantzsch Pyridine Synthesis: A Classic Multicomponent Reaction

The Hantzsch synthesis is a powerful multicomponent reaction (MCR) that constructs dihydropyridine rings, which can be easily oxidized to the corresponding pyridines. This one-pot reaction combines an aldehyde, two equivalents of a β-ketoester (a 1,3-dicarbonyl derivative), and a nitrogen source like ammonia or ammonium acetate.

-

Mechanistic Insight: The reaction is believed to proceed through the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the other equivalent of the β-ketoester and the aldehyde. A subsequent Michael addition followed by cyclization and dehydration affords the dihydropyridine core. The efficiency of this reaction stems from its convergence, building complexity rapidly from simple, readily available starting materials.[4][5]

| Component | Role | Example |

| Aldehyde | Provides C4 and its substituent | Benzaldehyde |

| β-Ketoester (2 eq.) | Provides C2, C3, C5, C6 of the ring | Ethyl acetoacetate |

| Ammonia Source | Provides N1 of the ring | Ammonium acetate |

Table 1: Components of the Hantzsch Pyridine Synthesis.

Part 2: Advanced Strategies for Modern Heterocyclic Synthesis

While classical methods remain invaluable, the demands of modern drug discovery for novel chemical space and increased efficiency have driven the development of new synthetic paradigms. These strategies often offer superior atom economy, reduced step counts, and access to molecular architectures that are difficult to obtain through traditional means.

Multicomponent Reactions (MCRs): The Power of Convergence

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[4][5] This approach is highly valued for its efficiency, reducing waste, energy consumption, and labor.[5] The Hantzsch synthesis is a prime example, but many others exist.

The Biginelli reaction is another classic MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. These scaffolds are of significant interest in medicinal chemistry. Isocyanide-based MCRs, such as the Ugi and Passerini reactions , are also exceptionally powerful for rapidly generating molecular diversity and can be adapted to produce heterocyclic products.[6]

C-H Activation: A Paradigm Shift in Synthesis

Traditionally, forming new bonds requires pre-functionalized starting materials (e.g., halides and boronic acids in Suzuki coupling). C-H activation is a transformative strategy that allows for the direct functionalization of otherwise inert C-H bonds.[7][8] This approach is highly atom-economical and can significantly shorten synthetic sequences by bypassing the need to install activating groups.[9][10]

-

Strategic Advantage: In heterocyclic chemistry, C-H activation enables the late-stage modification of complex cores. Using a directing group (often a nitrogen atom within the heterocycle itself or an attached functional group), a transition metal catalyst (commonly palladium, rhodium, or ruthenium) can be guided to a specific C-H bond, cleave it, and mediate the formation of a new C-C or C-heteroatom bond.[11] This technique provides access to novel derivatives that would be challenging to synthesize otherwise.

Enabling Technologies: Accelerating Discovery

Modern synthesis is increasingly supported by technologies that enhance reaction rates, improve safety, and enable scalability.

-

Microwave-Assisted Synthesis: By using dielectric heating, microwave reactors can heat reactions much more rapidly and uniformly than conventional oil baths.[12][13] This often leads to dramatic reductions in reaction times (from hours to minutes) and improved yields by minimizing the formation of side products.[14][15]

-

Flow Chemistry: In flow synthesis, reagents are pumped through a heated tube or microreactor where they mix and react.[16] This method offers superior control over reaction parameters (temperature, pressure, time), enhances safety when dealing with hazardous reagents, and allows for seamless scaling from lab to production.[17][18] It is particularly powerful for multi-step syntheses where intermediates can be generated and used immediately in the next step.[19]

-

Photocatalysis: Visible-light photocatalysis uses light to generate highly reactive intermediates under exceptionally mild conditions.[20] This green chemistry approach avoids the need for high temperatures or harsh reagents and has opened up new pathways for constructing and functionalizing heterocyclic compounds.[21][22]

| Technology | Principle | Key Advantages | Best Suited For |

| Microwave | Dielectric Heating | Speed (minutes vs. hours), Higher Yields, Purity | High-throughput screening, reaction optimization |

| Flow Chemistry | Continuous Processing | Scalability, Safety, Precise Control, Automation | Multi-step synthesis, hazardous reactions, production |

| Photocatalysis | Light-induced Redox | Mild Conditions, Green Chemistry, Novel Reactivity | Radical-mediated cyclizations, C-H functionalization |

Table 2: Comparison of Modern Enabling Technologies in Synthesis.

Conclusion and Future Outlook

The synthesis of novel heterocyclic compounds is a dynamic field that continues to evolve. While classic transformations using robust starting materials like dicarbonyls remain essential tools, the future of drug discovery and materials science will be shaped by the integration of more advanced strategies. The thoughtful application of multicomponent reactions to build molecular complexity efficiently, the strategic use of C-H activation to modify scaffolds at a late stage, and the adoption of enabling technologies like flow chemistry and photocatalysis will be paramount. By understanding the fundamental principles behind why certain starting materials are chosen and how modern strategies can overcome traditional limitations, researchers are better equipped to design and execute the syntheses of the innovative molecules that will solve tomorrow's challenges.

References

- IOP Conference Series: Earth and Environmental Science. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.

- National Institutes of Health. (n.d.).

- MDPI. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid.

- Taylor & Francis Online. (n.d.). Microwave-assisted synthesis of nitrogen-containing heterocycles.

- Britannica. (n.d.). Heterocyclic compound.

- National Institutes of Health. (n.d.). Multicomponent reactions for the synthesis of heterocycles.

- Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.

- Wikipedia. (n.d.). Heterocyclic compound.

- IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.

- MDPI. (n.d.). Novel Heterocyclic Compounds for Drug Discovery.

- ACS Publications. (2025).

- Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry.

- National Institutes of Health. (n.d.).

- MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.

- National Institutes of Health. (n.d.).

- ResearchGate. (2025).

- Wikipedia. (n.d.).

- ACS Publications. (2006). Microwave-Assisted Synthesis of Heterocycles.

- National Institutes of Health. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients.

- Springer. (n.d.). Flow Chemistry for the Synthesis of Heterocycles.

- ACS Publications. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.

- Royal Society of Chemistry. (2023). A field guide to flow chemistry for synthetic organic chemists.

- Bentham Science. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities.

- National Institutes of Health. (n.d.). Microwave assisted synthesis of five membered nitrogen heterocycles.

- CONICET. (n.d.).

- Royal Society of Chemistry. (n.d.). Visible light photocatalysis in the synthesis of pharmaceutically relevant heterocyclic scaffolds.

- Springer. (n.d.).

- ACS Publications. (n.d.). Small Heterocycles in Multicomponent Reactions.

- ResearchGate. (2025). Multicomponent synthesis of heterocyclic compounds.

- ResearchGate. (2025).

- Preprints.org. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 3. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]

- 4. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]

- 5. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Carbon–hydrogen bond activation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]

- 17. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 18. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Visible light photocatalysis in the synthesis of pharmaceutically relevant heterocyclic scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 22. Photocatalysis for Heterocycle Formation and Functionalisation | springerprofessional.de [springerprofessional.de]

A-Z Guide to 2-Chloro-N-(thiophen-2-ylmethyl)acetamide: A Privileged Scaffold for Modern Medicinal Chemistry

Abstract

The confluence of the thiophene ring, a well-established pharmacophore, and the reactive α-chloroacetamide moiety endows 2-chloro-N-(thiophen-2-ylmethyl)acetamide with significant potential as a versatile building block in medicinal chemistry. This technical guide provides an in-depth analysis of its synthesis, core reactivity, and diverse applications in the design and development of novel therapeutic agents. We will explore its role as a key intermediate, particularly in the construction of covalent inhibitors and kinase-targeted libraries. Detailed, field-tested protocols for its synthesis and subsequent derivatization are provided, underpinned by mechanistic insights to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of the Thiophene-Acetamide Core

The landscape of drug discovery is perpetually driven by the search for molecular scaffolds that offer a blend of favorable physicochemical properties, synthetic tractability, and the ability to engage with biological targets in a specific and potent manner. The thiophene ring is a quintessential "privileged scaffold," found in numerous FDA-approved drugs, where it often serves as a bioisostere for a phenyl ring, improving metabolic stability and modulating electronic properties.[1] Its incorporation into small molecules can enhance drug-receptor interactions and solubility.[1]

Complementing the thiophene unit, the α-chloroacetamide group is a highly valuable reactive handle. It functions as a mild electrophile, or "warhead," capable of forming stable, irreversible covalent bonds, most notably with cysteine residues in protein active sites.[2][3] This covalent modification strategy has seen a resurgence, leading to drugs with enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[4]

The molecule this compound (CAS No. 21403-27-0) strategically combines these two moieties.[5] This guide will illuminate its function as a powerful synthetic intermediate, enabling the rapid generation of diverse chemical libraries aimed at a range of therapeutic targets.

Synthesis and Physicochemical Properties

The primary and most efficient route to synthesize this compound is through the nucleophilic acyl substitution of thiophen-2-ylmethanamine with chloroacetyl chloride. This reaction is typically performed in an inert solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 21403-27-0 | [5] |

| Molecular Formula | C₇H₈ClNOS | Calculated |

| Molecular Weight | 189.66 g/mol | Calculated |

| SMILES | O=C(NCC1=CC=CS1)CCl | [5] |

| Appearance | White to off-white solid (typical) | Inferred |

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

Thiophen-2-ylmethanamine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) or Chloroform, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve thiophen-2-ylmethanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C using an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[6] The formation of a white precipitate (triethylammonium chloride) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield this compound as a crystalline solid.[6]

Causality Note: The use of a non-nucleophilic base like TEA is critical. It stoichiometrically quenches the HCl generated during the acylation, preventing protonation of the starting amine which would render it unreactive. Cooling the reaction is essential to control the exothermic nature of the acylation and minimize side reactions.

Caption: The dual reactive centers of the building block.

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold and its close analogs are instrumental in developing inhibitors for various disease targets, especially protein kinases.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. [7]The thiophene moiety is a common feature in many approved kinase inhibitors. [1][7]The α-chloroacetamide warhead can be used to target cysteine residues within or near the ATP-binding pocket of certain kinases, leading to potent and selective irreversible inhibition.

Example Application: The development of novel fused thiophene derivatives as VEGFR-2/AKT dual inhibitors has shown promise. [7]While not using the exact title compound, the strategy involves building upon a thiophene core to achieve potent anti-proliferative activity. The this compound scaffold provides a direct entry point for creating libraries targeting kinases. By reacting it with an amine-containing hinge-binding motif, one can rapidly synthesize candidate covalent kinase inhibitors.

Antimicrobial and Antifungal Agents

Thiophene-containing compounds have demonstrated significant antimicrobial and antifungal properties. [8][9][10]The acetamide linkage is also a key structural feature in many biologically active molecules. [11] Example Application: A study on N-(thiophen-2-yl) nicotinamide derivatives found several compounds with excellent fungicidal activity. [12]The synthesis involved acylating a substituted thiophen-2-amine. Similarly, this compound can be used as a precursor to synthesize novel antimicrobial agents. For example, displacement of the chloride with sulfur or nitrogen-containing heterocycles can lead to compounds with potent activity against various bacterial and fungal strains. [10]

Pesticidal Agents

The structural motifs present in the title compound are also relevant in agrochemistry. A recent study detailed the synthesis of thioether-containing acetamides based on a thienyl-pyridine core, which showed potent insecticidal activity. [13]The key synthetic step involved a nucleophilic substitution on a 2-chloro-acetamide intermediate, highlighting the utility of this reactive handle in generating pesticidal candidates. [13]

Summary of Potential Therapeutic Applications

| Therapeutic Area | Target Class Example | Rationale for Scaffold Use | Key References |

| Oncology | Protein Kinases (e.g., VEGFR-2, EGFR, BTK) | Thiophene core for binding; chloroacetamide for covalent inhibition of cysteine. | [7][14][15][16] |

| Infectious Disease | Bacterial/Fungal Enzymes | Thiophene and acetamide are known antimicrobial pharmacophores. | [8][9][10] |

| Inflammation | Inflammatory Enzymes (e.g., COX, LOX) | Thiophene is present in approved anti-inflammatory drugs. | [1] |

| Agrochemicals | Insect Receptors/Enzymes | Acetamide and thioether derivatives show potent insecticidal activity. | [13][17] |

Conclusion and Future Outlook

This compound represents more than just a single molecule; it is a versatile platform for innovation in medicinal chemistry. Its straightforward synthesis and dual-reactive nature provide a robust starting point for the efficient generation of diverse and complex molecular architectures. The proven importance of the thiophene ring in approved therapeutics, combined with the strategic power of the covalent chloroacetamide warhead, ensures that this building block will continue to be a valuable tool for researchers developing the next generation of targeted therapies. Future work will likely focus on incorporating this scaffold into DNA-encoded libraries (DEL) and employing it in fragment-based drug discovery (FBDD) campaigns to uncover novel ligands for challenging biological targets.

References

-

Al-Ostath, A., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

-

Darwish, S. S., et al. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. Available at: [Link]

-

Mirgany, T. O., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. ResearchGate. Available at: [Link]

-

Alam, M. J., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

-

Zaki, R. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]

-

Tektas, M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health. Available at: [Link]

-

Amssoms, K., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. Available at: [Link]

-

Deshmukh, B., & Shingare, M. (2024). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. International Journal of Novel Research and Development. Available at: [Link]

-

Deshmukh, B., & Shingare, M. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydro. International Journal of Novel Research and Development. Available at: [Link]

-

Vinogradova, E. V., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. Available at: [Link]

-

Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. National Institutes of Health. Available at: [Link]

-

Vinogradova, E. V., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. National Institutes of Health. Available at: [Link]

-

Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

-

Wang, C., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. National Institutes of Health. Available at: [Link]

-

Ghorab, M. M., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Publications. Available at: [Link]

-

Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]

-

Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. (n.d.). PrepChem.com. Available at: [Link]

-

Ghorab, M. M., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. National Institutes of Health. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroacetamides - Enamine [enamine.net]

- 3. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 21403-27-0|this compound|BLD Pharm [bldpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. ijnrd.org [ijnrd.org]

- 9. ijnrd.org [ijnrd.org]

- 10. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 17. ijpsr.info [ijpsr.info]

exploring the reactivity of the alpha-chloro acetamide group

An In-Depth Technical Guide to the Reactivity and Application of the α-Chloroacetamide Group

Abstract

The α-chloroacetamide group is a potent and versatile electrophilic moiety that has garnered significant attention in medicinal chemistry and chemical biology. Characterized by an α-carbon activated by both a chlorine leaving group and an adjacent amide carbonyl, it serves as a cornerstone for the construction of covalent inhibitors and bioconjugation reagents. Its high reactivity, particularly towards soft nucleophiles like the thiol of cysteine, makes it an invaluable tool for researchers aiming to achieve irreversible and targeted modification of biomolecules. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of α-chloroacetamides, the mechanisms of their reactions, and the factors that modulate their activity. We will dissect its application in drug development, present field-proven experimental protocols, and offer insights into the causality behind experimental choices, thereby providing a comprehensive resource for researchers, scientists, and drug development professionals.

The α-Chloroacetamide Moiety: A Profile of a Versatile Electrophile

Chemical Structure and Electronic Properties

The reactivity of the α-chloroacetamide group is a direct consequence of its electronic structure. The carbon atom alpha to the carbonyl group (Cα) is rendered highly electrophilic by the inductive electron-withdrawing effects of both the adjacent carbonyl oxygen and the chlorine atom. This polarization makes the Cα susceptible to attack by a wide range of nucleophiles.[1] The chlorine atom functions as an effective leaving group, facilitating a nucleophilic substitution reaction that results in the formation of a stable covalent bond between the acetamide scaffold and the incoming nucleophile.[1][2]

Caption: Electronic properties of the α-chloroacetamide group.

Comparison with Other Electrophilic Warheads

In the landscape of covalent modifiers, the α-chloroacetamide group is considered a relatively reactive or "hard" electrophile. Its reactivity often surpasses that of other common warheads, such as Michael acceptors (e.g., α,β-unsaturated ketones and acrylamides) and iodoacetamides.[3][4]

-

vs. Michael Acceptors: The reaction of α-chloroacetamides is typically faster than the Michael addition required for α,β-unsaturated systems.[4] This heightened reactivity can be advantageous for rapid and efficient labeling but requires careful consideration to avoid off-target reactions.[3]

-

vs. Iodoacetamides: While both are alkylating agents, chloroacetamides have been reported to exhibit even greater specificity for cysteine residues than their iodo- counterparts in certain bioconjugation contexts.[5]

This high intrinsic reactivity makes the α-chloroacetamide a powerful tool but also one whose selectivity can be compromised.[4] Consequently, contemporary drug design efforts often focus on tuning this reactivity, for instance, by developing α-substituted derivatives like α-sulfamate acetamides, which offer a more stable and potentially more selective profile.[6]

Core Reactivity: Mechanisms and Influencing Factors

The Nucleophilic Aliphatic Substitution Reaction

The primary reaction of the α-chloroacetamide group is nucleophilic aliphatic substitution, where a nucleophile displaces the chloride ion.[2] The precise mechanism can be influenced by the reactants and conditions, but it is generally understood to proceed via one of two pathways:

-

SN2 Mechanism: For many strong nucleophiles, the reaction follows a concerted SN2 pathway. The nucleophile attacks the electrophilic Cα, and the chloride leaving group departs simultaneously. This mechanism is supported by the second-order nature of the reaction and kinetic studies of various α-chloroacetanilide herbicides.[7]

-

Stepwise Mechanism: Kinetic studies involving benzylamine nucleophiles in DMSO have suggested a stepwise mechanism. This pathway involves the initial formation of a zwitterionic tetrahedral intermediate, followed by a rate-limiting expulsion of the chloride leaving group.[8]